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molecular formula C3H9BO3<br>B(OCH3)3<br>C3H9BO3 B150158 Trimethyl borate CAS No. 121-43-7

Trimethyl borate

Cat. No. B150158
M. Wt: 103.92 g/mol
InChI Key: WRECIMRULFAWHA-UHFFFAOYSA-N
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Patent
US07473492B2

Procedure details

Then, 207.6 g (2.0 mols) of trimethyl borate was added to 492 g (3.0 mols) of triethylene glycol monomethyl ether. The mixture was heated to 60° C. with stirring in a dry nitrogen atmosphere. After the mixture was kept at 60° C. for 1 hour, it was heated to 120° C. over a period of 1 hour. After the temperature reached 120° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 3 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 1485 g of a polymerizable boron-containing compound I (an esterification product of boric acid with triethylene glycol monomethyl ether) represented by the formula (3). An infrared absorption spectrum of the resulting polymerizable boron-containing compound I was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
207.6 g
Type
reactant
Reaction Step One
Quantity
492 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[B:1]([O:6][CH3:7])([O:4][CH3:5])[O:2][CH3:3].COCCOCCOCCO>>[B:1]([OH:6])([OH:4])[OH:2].[B:1]([O:6][CH3:7])([O:4][CH3:5])[O:2][CH3:3]

Inputs

Step One
Name
Quantity
207.6 g
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
492 g
Type
reactant
Smiles
COCCOCCOCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring in a dry nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was heated to 120° C. over a period of 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
reached 120° C.
WAIT
Type
WAIT
Details
The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to remove volatile matters

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
B(O)(O)O
Name
Type
product
Smiles
B(OC)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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